molecular formula C17H11F4N3O2 B11467575 3-(4-fluorophenyl)-N-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide

3-(4-fluorophenyl)-N-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11467575
M. Wt: 365.28 g/mol
InChI Key: AVIXRMFZJYWLPC-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1,2,4-oxadiazole-5-carboxamide is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1,2,4-oxadiazole-5-carboxamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids under acidic or basic conditions.

    Introduction of the Fluorophenyl and Trifluoromethylphenyl Groups: These groups can be introduced through nucleophilic substitution reactions using appropriate fluorinated aromatic compounds.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the oxadiazole intermediate with an amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1,2,4-oxadiazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under suitable conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines or alcohols, and substitution may yield various substituted derivatives.

Scientific Research Applications

3-(4-Fluorophenyl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.

    Disrupting Cellular Processes: Interfering with processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1,2,4-oxadiazole-5-carboxamide
  • 3-(4-Bromophenyl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1,2,4-oxadiazole-5-carboxamide
  • 3-(4-Methylphenyl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1,2,4-oxadiazole-5-carboxamide

Uniqueness

3-(4-Fluorophenyl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1,2,4-oxadiazole-5-carboxamide is unique due to the presence of both fluorophenyl and trifluoromethylphenyl groups, which impart specific chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H11F4N3O2

Molecular Weight

365.28 g/mol

IUPAC Name

3-(4-fluorophenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C17H11F4N3O2/c18-13-6-4-11(5-7-13)14-23-16(26-24-14)15(25)22-9-10-2-1-3-12(8-10)17(19,20)21/h1-8H,9H2,(H,22,25)

InChI Key

AVIXRMFZJYWLPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)F

Origin of Product

United States

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